Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate
Overview
Description
Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a benzoate group attached to the oxadiazole ring, which is further substituted with a methyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be enzymes or proteins involved in infectious diseases .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Given the anti-infective properties of similar compounds, it is plausible that this compound could interfere with the biochemical pathways of infectious microorganisms .
Result of Action
Based on the anti-infective properties of similar compounds, it can be hypothesized that this compound may inhibit the growth or proliferation of infectious microorganisms .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been found to interact with a variety of enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds, due to the electronegativity of the nitrogen and oxygen atoms in the oxadiazole ring .
Cellular Effects
Other oxadiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde under oxidative conditions. The reaction proceeds through a sequential condensation followed by tandem oxidative cyclization and rearrangement .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate can undergo various chemical reactions including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as iodine or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
- Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-YL)benzoate
- 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoic acid
Comparison: Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .
Properties
IUPAC Name |
methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFSZJJJGABDMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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